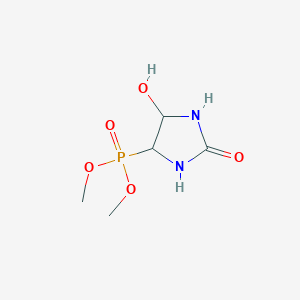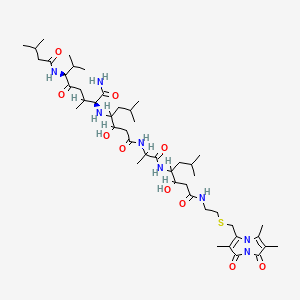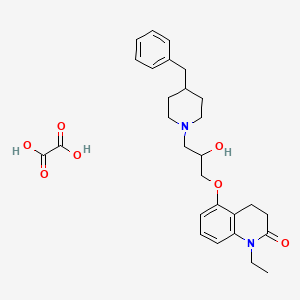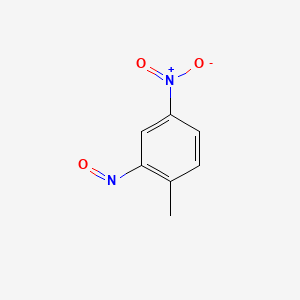![molecular formula C7H11N3OS B14428714 N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine CAS No. 81410-91-5](/img/structure/B14428714.png)
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine is a heterocyclic compound that features a fused imidazo-thiazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazoles with γ-bromodipnones under mild heating conditions in benzene for 2-4 hours . The product is often isolated in the form of hydrobromides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more saturated imidazo-thiazole derivatives.
Scientific Research Applications
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with moderate activity against kidney cancer cells.
Biological Studies: The compound has been studied for its interactions with bovine serum albumin and calf thymus deoxyribonucleic acid, indicating its potential use in drug delivery systems.
Industrial Applications: Its unique structure makes it a candidate for use as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism by which N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine exerts its effects involves binding to specific molecular targets. For instance, its anticancer activity is thought to be due to its ability to interfere with cellular processes in cancer cells, leading to cell death . The compound’s interactions with proteins and DNA suggest that it may disrupt essential biological pathways, contributing to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine can be compared to other imidazo-thiazole derivatives:
Levamisolum: A well-known anthelmintic with a similar imidazo-thiazole structure.
5,6-Dihydroimidazo[2,1-b][1,3]thiazoles: These compounds exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
81410-91-5 |
|---|---|
Molecular Formula |
C7H11N3OS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-(2,2-dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H11N3OS/c1-7(2)5(9-11)10-4-3-8-6(10)12-7/h11H,3-4H2,1-2H3 |
InChI Key |
UEMZPWGQBPNFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NO)N2CCN=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)






![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)

![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)


